molecular formula C16H18FN3OS2 B6568885 4-amino-5-(azepane-1-carbonyl)-3-(2-fluorophenyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 1021264-14-1

4-amino-5-(azepane-1-carbonyl)-3-(2-fluorophenyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B6568885
CAS No.: 1021264-14-1
M. Wt: 351.5 g/mol
InChI Key: FLEJJRJWYOTBDD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS2/c17-11-7-3-4-8-12(11)20-14(18)13(23-16(20)22)15(21)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEJJRJWYOTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-5-(azepane-1-carbonyl)-3-(2-fluorophenyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound characterized by its unique thiazole structure and the presence of an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound features:

  • Amino Group : Contributes to its basicity and potential for hydrogen bonding.
  • Carbonyl Group : Enhances reactivity and may participate in various chemical transformations.
  • Fluorophenyl Substituent : Imparts unique electronic properties that can influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antioxidant Properties : Similar thiazole derivatives have shown significant radical scavenging capabilities, indicating potential antioxidant effects.
  • Inhibition of Enzymatic Activity : Thiazole compounds are known to inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes and obesity.

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structural motifs have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The antioxidant potential of thiazole derivatives is typically assessed using assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay
  • ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

These methods evaluate the ability of the compound to neutralize free radicals. Compounds structurally related to this compound have shown promising results in these assays, suggesting that this compound may also exhibit similar antioxidant effects.

Enzyme Inhibition Studies

Research into the inhibition of key enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has highlighted the potential of thiazole derivatives in managing metabolic syndromes. The inhibition constants (Ki values) for related compounds have been reported in the nanomolar range, indicating potent activity.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Case Study on Antimicrobial Effectiveness : A study demonstrated that a thiazole derivative significantly reduced the viability of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Case Study on Antioxidant Activity : Another investigation found that a related thiazole compound exhibited a high scavenging effect against superoxide radicals, suggesting its potential as an antioxidant agent.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of various pathogens
AntioxidantScavenges free radicals effectively
Enzyme InhibitionInhibits 11beta-HSD1 with low Ki values

Table 2: Comparison of Thiazole Derivatives

Compound NameStructure FeaturesBiological Activity
Compound AContains a methyl group at position 4Strong antimicrobial activity
Compound BSubstituted phenyl ringPotent antioxidant properties
Compound CAzepane ring presentEffective enzyme inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Thiazole-Thiones

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Reported Activity/Properties Reference
Target Compound Thiazole-2-thione 5-(azepane-1-carbonyl), 3-(2-fluorophenyl), 4-amino C₁₇H₁₉FN₃OS₂ N/A (Inferred antimicrobial potential)
4-Amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1c) Thiazole-2-thione 5-carboxamide, 3-(2-fluorophenyl), 4-amino C₁₀H₈FN₃OS₂ Antimicrobial activity
4-Amino-5-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione Thiazole-2-thione 5-(benzimidazolyl), 3-(4-methoxyphenyl), 4-amino C₁₇H₁₄N₄OS₂ Structural data (no activity reported)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole Chlorophenyl, fluorophenyl-triazolyl-pyrazole hybrid C₂₆H₁₈ClF₂N₅S Antimicrobial activity
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Thiadiazole-2-thiol 4-fluorophenylamino C₈H₆FN₃S₂ Synthetic intermediate
Key Observations:

Substituent Impact on Bioactivity :

  • The carboxamide derivative (1c) shows direct antimicrobial activity, suggesting that electron-withdrawing groups (e.g., carboxamide) at position 5 enhance bioactivity compared to bulkier substituents like azepane-1-carbonyl .
  • Halogenated aryl groups (e.g., 2-fluorophenyl in the target compound vs. 4-chlorophenyl in compound 4) influence binding to hydrophobic pockets in biological targets, as seen in compound 4’s antimicrobial efficacy .

Heterocyclic Core Variations: Thiadiazole-thiol derivatives (e.g., 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol) lack the dihydrothiazole ring but retain thione groups, emphasizing the role of sulfur atoms in redox interactions . Hybrid structures (e.g., compound 4 with triazole-pyrazole motifs) demonstrate enhanced planarity and crystallinity, which may improve stability but reduce solubility .

Physicochemical and Structural Properties

Crystallographic Insights:
  • The target compound’s isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.
  • SHELX software (e.g., SHELXL, SHELXS) is widely used for refining such structures, ensuring accuracy in bond-length and angle determinations .
Thermal Stability:
  • Thiazole-thiones with carboxamide groups (e.g., 1c) exhibit high melting points (~237–238°C), whereas bulkier substituents (e.g., azepane) may lower melting points due to reduced crystallinity .

Preparation Methods

Thiosemicarbazide Precursor Preparation

Thiosemicarbazides serve as critical intermediates. For example, 2-fluorophenyl-substituted thiosemicarbazides are synthesized by condensing 2-fluorophenylhydrazine with thiourea derivatives in ethanol under reflux. Thin-layer chromatography (TLC) in ethyl acetate/petroleum ether (1:1) monitors reaction progress, with yields averaging 70–85%.

Cyclization with Brominated Ketones

The thiazole ring is formed via cyclocondensation of thiosemicarbazides with α-bromo ketones. For instance, 2-bromo-4'-fluoroacetophenone reacts with the thiosemicarbazide in ethanol under reflux for 4–5 hours. Post-reaction, the mixture is cooled, poured onto ice, and neutralized with NaHCO₃ to precipitate the crude product. Recrystallization in ethanol yields the dihydrothiazole core with 65–78% efficiency.

Functionalization of the 2-Fluorophenyl Substituent

Electrophilic Aromatic Substitution

The 2-fluorophenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Using 2-fluorophenylboronic acid and a palladium catalyst, cross-coupling reactions with brominated thiazoles proceed in 1,4-dioxane at 80°C, yielding 75–85% of the biaryl product.

Direct Incorporation via Precursor Design

Alternatively, 2-fluorophenylacetophenone is used as a starting material in Hantzsch syntheses, ensuring direct incorporation of the aryl group during thiazole cyclization. This method streamlines the synthesis, reducing post-functionalization steps.

Thione Group Installation and Optimization

The thione (-C=S) group is critical for biological activity. Two primary methods dominate:

Sulfurization of Thiol Intermediates

Thiol-protected intermediates are treated with elemental sulfur or Lawesson’s reagent in toluene under reflux. For example, 2-mercapto-thiazole derivatives react with Lawesson’s reagent (2.2 equiv) at 110°C for 6 hours, achieving >90% conversion to the thione.

Direct Synthesis via Thiourea Cyclization

Using thiourea derivatives in the Hantzsch reaction inherently installs the thione group. For instance, cyclocondensation of 2-fluorophenyl thiosemicarbazide with α-bromo ketones directly yields the thione without additional steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Hantzsch CyclizationThiosemicarbazide + α-bromo ketone65–78Direct thione installationRequires purification steps
Acylative CouplingPost-cyclization acylation80–90High functional group toleranceMulti-step synthesis
Azepane CyclizationDiamine + phosgene cyclization60–70Scalable for industrial productionHazardous reagents (phosgene)

Q & A

What are the most effective synthetic routes for 4-amino-5-(azepane-1-carbonyl)-3-(2-fluorophenyl)-2,3-dihydro-1,3-thiazole-2-thione?

Basic Methodological Answer:
A common approach involves condensation reactions between azepane-1-carbonyl precursors and fluorophenyl-substituted thiazole intermediates. For example, analogous triazole-thione syntheses (e.g., ) use ethanol as a solvent with aqueous KOH under reflux conditions (60–80°C, 1–2 hours). Post-reaction purification via recrystallization (ethanol or DMF-acetic acid mixtures) ensures high purity . Adjusting stoichiometry of reactants (e.g., 1:1 molar ratio of aldehyde to amino-thiazole) and pH control (weakly basic conditions) can improve yields.

Which spectroscopic and computational techniques are critical for characterizing this compound?

Basic Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., thione tautomerism) .
  • IR Spectroscopy : Identification of thione (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • DFT Calculations : Predicts optimized geometries, vibrational frequencies, and electronic properties for comparison with experimental data .

How can reaction conditions be optimized to enhance synthesis yield and purity?

Advanced Methodological Answer:
Systematic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature Control : Reflux at 70–80°C balances reaction rate and thermal stability of sensitive groups (e.g., fluorophenyl) .
  • Experimental Design : Split-plot designs (as in ) test variables like catalyst concentration (e.g., KOH) and reaction time. For example, a 4×4 factorial design with ANOVA analysis identifies significant factors .

How can contradictions between theoretical (DFT) and experimental spectral data be resolved?

Advanced Methodological Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria. Strategies include:

  • Solvent Correction in DFT : Incorporate PCM (Polarizable Continuum Model) to simulate solvent environments .
  • Dynamic NMR Studies : Detect tautomerism (e.g., thione ↔ thiol) by variable-temperature NMR .
  • Error Analysis : Apply statistical methods (e.g., χ² tests) to quantify deviations between calculated and observed IR/NMR peaks .

What mechanistic insights exist for the reactivity of the thione group in this compound?

Advanced Methodological Answer:
The thione group participates in:

  • Nucleophilic Reactions : Attacks by amines or hydrazines under basic conditions, forming thioether or Schiff base derivatives .
  • Metal Coordination : Acts as a soft Lewis base, coordinating with transition metals (e.g., Cu²⁺) in catalytic systems .
  • Oxidative Sensitivity : Requires inert atmospheres (N₂/Ar) during synthesis to prevent oxidation to disulfides .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Methodological Answer:
SAR strategies include:

  • Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., 4-Cl) to modulate electronic effects (see for fluorophenyl analogs) .
  • Backbone Modification : Introduce heterocycles (e.g., triazoles in ) to alter steric bulk and hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., enzyme active sites) .

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